1-(2-Methoxyethoxy)cyclododec-1-ene
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Overview
Description
1-(2-Methoxyethoxy)cyclododec-1-ene is an organic compound characterized by a cyclododecane ring substituted with a 2-methoxyethoxy group
Preparation Methods
The synthesis of 1-(2-Methoxyethoxy)cyclododec-1-ene typically involves the reaction of (E,E,E)-2,6,10-cyclododecatrien-1-yl acetate with 2-methoxyethanol. This reaction is catalyzed by palladium(0) complexes, such as Pd(PPh3)4, in tetrahydropyran solutions at elevated temperatures (around 358K). The reaction yields the desired product with high selectivity, achieving conversion rates of up to 68.1% .
Chemical Reactions Analysis
1-(2-Methoxyethoxy)cyclododec-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its saturated analog.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethoxy group, where nucleophiles such as halides or amines replace the methoxy group.
Cycloaddition: The compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, forming six-membered ring products.
Scientific Research Applications
1-(2-Methoxyethoxy)cyclododec-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new materials and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the manufacture of surfactants and lubricants
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethoxy)cyclododec-1-ene involves its interaction with molecular targets through its functional groups. The methoxyethoxy group can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s reactivity and binding affinity. In cycloaddition reactions, the compound acts as a dienophile, reacting with dienes to form cyclic products through a concerted mechanism .
Comparison with Similar Compounds
1-(2-Methoxyethoxy)cyclododec-1-ene can be compared to other similar compounds, such as:
1-(2-Ethoxyethoxy)cyclododec-1-ene: This compound has an ethoxy group instead of a methoxy group, leading to differences in reactivity and solubility.
1-(2-Methoxyethoxy)cyclododeca-2,6,10-triene: This triene analog has additional double bonds, making it more reactive in cycloaddition and polymerization reactions.
1-(2-Methoxyethoxy)cyclododecanol: The alcohol derivative exhibits different chemical properties, such as increased polarity and hydrogen bonding capability .
Properties
CAS No. |
90060-03-0 |
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Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
1-(2-methoxyethoxy)cyclododecene |
InChI |
InChI=1S/C15H28O2/c1-16-13-14-17-15-11-9-7-5-3-2-4-6-8-10-12-15/h11H,2-10,12-14H2,1H3 |
InChI Key |
HRRBCHKVXKFLBW-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CCCCCCCCCCC1 |
Origin of Product |
United States |
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